N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide is a compound that incorporates a triazole moiety, which is known for its diverse biological activities. The compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural characteristics that allow for various interactions with biological targets.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)NH-) and as a triazole derivative because of the incorporation of the 1,2,3-triazole ring. It falls under the category of heterocyclic compounds, which are characterized by the inclusion of at least one atom other than carbon in their ring structure.
The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide typically involves several steps, including:
Technical details regarding these methods include optimization of reaction conditions such as temperature, solvent choice (often dichloromethane), and catalyst type (copper-based catalysts are commonly used) to maximize yield and purity .
The molecular formula for N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide is C19H16N4O. The structure features:
Key data points for this compound include:
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide can undergo various chemical reactions typical for amides and triazoles:
Technical details regarding these reactions often involve controlling reaction conditions such as pH and temperature to steer product formation .
The mechanism of action for compounds like N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide typically involves:
Data from studies indicate that derivatives of triazoles often exhibit significant biological activity due to their ability to mimic natural substrates or interfere with target protein functions .
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide typically exhibits:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm purity and structural integrity .
N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide has several scientific applications:
The versatility and stability of the triazole structure make it a valuable component in medicinal chemistry research aimed at developing new therapeutic agents .
The 1,2,3-triazole ring has emerged as a privileged structural motif in modern drug discovery due to its exceptional versatility and favorable physicochemical properties. This five-membered heterocycle serves four distinct roles: a bioisostere for amide or peptide bonds, enhancing metabolic stability; a pharmacophore capable of hydrogen bonding and dipole interactions with biological targets; a linker for spatial orientation of pharmacophoric groups; and a synthetic handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2] [7]. The synthetic efficiency of CuAAC reactions (>90% yields under mild conditions) enables rapid assembly of compound libraries for structure-activity relationship (SAR) studies [4]. Triazole-containing compounds exhibit broad-spectrum bioactivity, including FDA-approved drugs such as the cephalosporin antibiotic cefatrizine (triazole moiety enhances β-lactamase resistance) and the β-lactamase inhibitor tazobactam [7] [9]. Recent drug discovery campaigns have leveraged triazoles as core components in kinase inhibitors (e.g., axitinib analogs), antimicrobials (e.g., triazole-fluoroquinolone hybrids), and antiviral agents (e.g., HIV-1 capsid inhibitors) [2] [6].
Table 1: Therapeutic Applications of 1,2,3-Triazole Scaffolds
Biological Target | Therapeutic Area | Key Triazole Derivatives | Bioactivity Highlights |
---|---|---|---|
Lanosterol 14α-demethylase (CYP51) | Antifungal agents | Fluconazole, Voriconazole | IC₅₀ = 0.5–5 µM against Candida spp. [5] |
HIV-1 Capsid (CA) protein | Antiviral agents | PF-74 triazole analogs | EC₅₀ = 3.13 µM in TZM-bl cells [6] |
EGFR tyrosine kinase | Anticancer agents | Triazole-erlotinib hybrids | IC₅₀ = 1.19 µM (HepG2) [9] |
β3-adrenergic receptor | Metabolic disorders | Triazole agonists | >100-fold selectivity over β1/β2 receptors [9] |
N-(4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide (CAS: 2097914-05-9) exemplifies strategic triazole scaffold implementation in rational drug design. Its molecular architecture integrates three critical elements: (1) the 5-phenyl-1,2,3-triazole core provides a planar, electron-rich region for π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe228 in CYP51); (2) the para-substituted aniline linker enables optimal spatial separation between pharmacophores; and (3) the propiolamide terminus introduces a linear alkyne-derived moiety capable of hydrogen bonding via the carbonyl oxygen and N-H groups [2]. This configuration creates a bifunctional molecule where the triazole acts as both a pharmacophore and a structural connector. Computational analyses indicate the propiolamide’s terminal alkyne enhances target binding through complementary van der Waals contacts in deep hydrophobic pockets, as observed in HIV-1 CA protein (binding energy: −9.2 kcal/mol) and fungal CYP51 (−8.7 kcal/mol) [5] [6]. The compound’s moderate logP value (calculated: 2.98) balances membrane permeability and aqueous solubility, making it suitable for intracellular target engagement .
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8